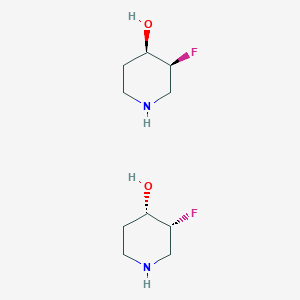
(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol are stereoisomers of a fluorinated piperidine derivative. These compounds are of interest due to their unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both fluorine and hydroxyl groups in the piperidine ring imparts distinct chemical and physical properties to these compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be used to obtain the desired enantiomers .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes, such as Pseudomonas cepacia lipase on diatomaceous earth, can enhance the efficiency and yield of the desired enantiomers . Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoropiperidin-4-one, while substitution of the fluorine atom can produce various substituted piperidine derivatives.
科学的研究の応用
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol have several applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: They serve as intermediates in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into their potential therapeutic applications includes studies on their effects as central nervous system agents and potential treatments for neurological disorders.
作用機序
The mechanism of action of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol involves their interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, potentially enhancing its biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. Detailed studies on their molecular targets and pathways are ongoing to fully elucidate their mechanisms .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated piperidine derivatives and hydroxylated piperidines, such as:
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
- 3,4-dihydroxy-3-methyl-2-pentanone
Uniqueness
The uniqueness of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol lies in their specific stereochemistry and the presence of both fluorine and hydroxyl groups. These features contribute to their distinct chemical reactivity and potential biological activity, making them valuable in various research and industrial applications.
特性
分子式 |
C10H20F2N2O2 |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/2C5H10FNO/c2*6-4-3-7-2-1-5(4)8/h2*4-5,7-8H,1-3H2/t2*4-,5+/m10/s1 |
InChIキー |
WBQBJJIAODLDSG-XNGKMHPDSA-N |
異性体SMILES |
C1CNC[C@@H]([C@@H]1O)F.C1CNC[C@H]([C@H]1O)F |
正規SMILES |
C1CNCC(C1O)F.C1CNCC(C1O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


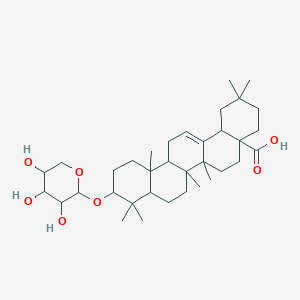

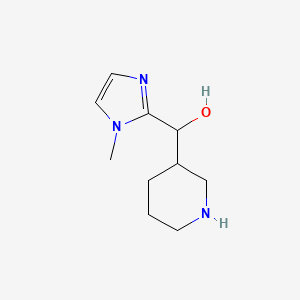


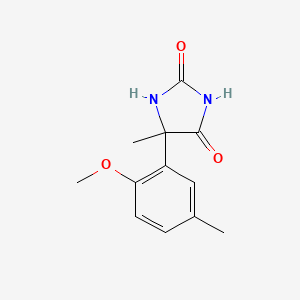

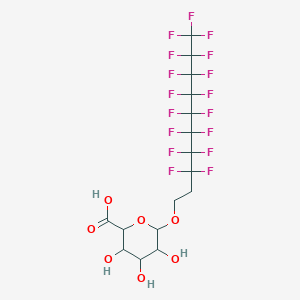

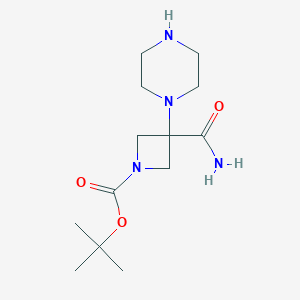
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)

